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Compound of Interest
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CAS No.: 122211-29-4

Cat. No.: B608410

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro bioactivity of L-156,373,

a potent and selective oxytocin receptor antagonist. This document details its binding affinity,

the signaling pathways it modulates, and the experimental protocols for its characterization,

designed to assist researchers in the fields of pharmacology and drug development.

Introduction to L-156,373
L-156,373 is a cyclic peptide isolated from the fermentation broth of Streptomyces silvensis. It

has been identified as a competitive antagonist of the oxytocin receptor (OTR), a G-protein

coupled receptor (GPCR) critically involved in various physiological processes, including

uterine contractions during parturition and lactation. Its antagonistic properties make it a

valuable research tool for studying the physiological roles of oxytocin and a potential lead

compound for the development of tocolytic agents to prevent preterm labor.
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The primary in-vitro bioactivity data available for L-156,373 is its binding affinity for the oxytocin

receptor. The following table summarizes the known quantitative data.

Parameter Value Receptor Tissue Source Assay Type

Ki 150 nM[1]
Oxytocin

Receptor
Rat Uterine

Radioligand

Binding Assay

Note: Further quantitative data, such as IC50 values from functional assays or binding affinities

for human receptors, are not readily available in the public domain.

Mechanism of Action: Oxytocin Receptor
Antagonism
L-156,373 exerts its biological effect by competitively binding to the oxytocin receptor, thereby

preventing the binding of the endogenous ligand, oxytocin. The oxytocin receptor is

predominantly coupled to the Gq alpha subunit of the heterotrimeric G protein. Activation of the

OTR by an agonist initiates a well-defined signaling cascade. By blocking this initial binding

event, L-156,373 effectively inhibits all downstream signaling.

The Oxytocin Receptor Signaling Pathway
The binding of oxytocin to its receptor triggers the activation of Phospholipase C (PLC), which

in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary

messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its

receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

DAG, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).

These signaling events ultimately lead to various cellular responses, including smooth muscle

contraction.
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Caption: Antagonistic action of L-156,373 on the OTR signaling pathway.
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Experimental Protocols
The following are detailed methodologies for key in-vitro experiments to characterize the

bioactivity of L-156,373. These protocols are based on standard practices for oxytocin receptor

antagonists.

Radioligand Binding Assay
This assay determines the binding affinity (Ki) of L-156,373 for the oxytocin receptor by

measuring its ability to compete with a radiolabeled ligand.

Materials and Reagents:

Cell Membranes: Membranes prepared from cells or tissues expressing the oxytocin

receptor (e.g., CHO-hOTR cells, rat uterine tissue).

Radioligand: [3H]Oxytocin.

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

Test Compound: L-156,373, serially diluted.

Unlabeled Ligand: Unlabeled oxytocin for determining non-specific binding.

Scintillation Cocktail and Scintillation Counter.

96-well plates and Glass Fiber Filters.

Procedure:

Membrane Preparation: Homogenize cells or tissues in a lysis buffer and isolate the

membrane fraction by differential centrifugation. Resuspend the final membrane pellet in

assay buffer and determine the protein concentration.

Assay Setup: In a 96-well plate, add the following in order: assay buffer, serial dilutions of L-

156,373 or vehicle, [3H]Oxytocin (at a concentration near its Kd), and the cell membrane
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preparation. For total binding, add vehicle instead of the test compound. For non-specific

binding, add a high concentration of unlabeled oxytocin.

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to

reach equilibrium.

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell

harvester to separate bound from free radioligand.

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-

specifically bound radioligand.

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and

measure the radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the

total binding. Determine the IC50 value of L-156,373 by non-linear regression of the

competition binding data. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
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Caption: Workflow for the radioligand binding assay.
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Cell-Based Functional Assay (Calcium Mobilization)
This assay measures the ability of L-156,373 to inhibit oxytocin-induced intracellular calcium

mobilization, providing a functional measure of its antagonism (IC50).

Materials and Reagents:

Cells: A cell line stably expressing the human oxytocin receptor (e.g., CHO-hOTR or

HEK293-hOTR).

Calcium-sensitive fluorescent dye: E.g., Fura-2 AM or Fluo-4 AM.

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

Test Compound: L-156,373, serially diluted.

Agonist: Oxytocin.

Fluorescent plate reader with injection capabilities.

Black, clear-bottom 96-well plates.

Procedure:

Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-

sensitive fluorescent dye in the dark at 37°C for approximately 60 minutes.

Washing: Gently wash the cells with assay buffer to remove excess dye.

Compound Incubation: Add serial dilutions of L-156,373 to the wells and incubate at room

temperature for 15-30 minutes.

Fluorescence Measurement: Place the plate in the fluorescent plate reader. Measure the

baseline fluorescence.

Agonist Injection: Inject a concentration of oxytocin that elicits a submaximal response (e.g.,

EC80) into the wells.
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Signal Detection: Immediately after injection, measure the change in fluorescence over time,

which corresponds to the increase in intracellular calcium.

Data Analysis: Determine the inhibitory effect of L-156,373 by normalizing the response to

that of oxytocin alone. Calculate the IC50 value by fitting the concentration-response data to

a sigmoidal dose-response curve.
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Caption: Workflow for the calcium mobilization functional assay.
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Conclusion
L-156,373 is a valuable pharmacological tool for the in-vitro study of the oxytocin receptor. Its

potent antagonistic activity at the rat uterine oxytocin receptor is well-documented. The

provided experimental protocols offer a robust framework for further characterization of L-

156,373 and other novel oxytocin receptor antagonists. Future studies to determine its binding

affinity at human receptors and its functional potency in various cell-based assays will be

crucial for a more complete understanding of its therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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